molecular formula C8H12N2O2 B1633565 (3,4-Dimethoxyphenyl)hydrazine CAS No. 63756-98-9

(3,4-Dimethoxyphenyl)hydrazine

Cat. No.: B1633565
CAS No.: 63756-98-9
M. Wt: 168.19 g/mol
InChI Key: SMLQYLWIEBFFKG-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O2. It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)hydrazine typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired hydrazine derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethoxyphenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3,4-Dimethoxyphenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.

    Industry: Utilized in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)hydrazine involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

  • (3,4-Dimethylphenyl)hydrazine
  • (3,4-Dimethoxybenzaldehyde)
  • (3,4-Dimethoxyphenyl)amine

Comparison: (3,4-Dimethoxyphenyl)hydrazine is unique due to the presence of both methoxy groups and a hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, (3,4-Dimethylphenyl)hydrazine lacks the methoxy groups, resulting in different chemical properties and reactivity .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-7-4-3-6(10-9)5-8(7)12-2/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLQYLWIEBFFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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